molecular formula C20H23NO4 B1606886 Norglaucine CAS No. 21848-62-4

Norglaucine

Cat. No.: B1606886
CAS No.: 21848-62-4
M. Wt: 341.4 g/mol
InChI Key: MZSUVQFIWWXTFR-AWEZNQCLSA-N
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Description

Norglaucin is a cytotoxic isoquinoline alkaloid of significant interest in biomedical and pharmacological research. Studies have demonstrated its cytotoxicity against a panel of tumor cell lines, including B16-F10 (murine melanoma), HepG2 (human liver carcinoma), K562 (human chronic myelogenous leukemia), and HL-60 (human promyelocytic leukemia) cells . This bioactivity profile makes it a valuable compound for investigating novel oncology pathways and therapeutic agents. Naturally occurring in plants such as Corydalis yanhusuo and Corydalis turtschaninovii , Norglaucin has a defined structure with a molecular formula of C20H23NO4 and a molecular weight of 341.40 g/mol . Its specific mechanism of action is an active area of research, positioning it as a key chemical tool for probing cell death mechanisms and cancer biology. This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(6aS)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-22-15-9-12-7-14-18-11(5-6-21-14)8-17(24-3)20(25-4)19(18)13(12)10-16(15)23-2/h8-10,14,21H,5-7H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZSUVQFIWWXTFR-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)NCCC3=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00176254
Record name Laurelliptine, O,O'-dimethyl- (7CI)
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URL https://comptox.epa.gov/dashboard/DTXSID00176254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21848-62-4
Record name Norglaucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21848-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6a-alpha-Noraporphine, 1,2,9,10-tetramethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021848624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Laurelliptine, O,O'-dimethyl- (7CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00176254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Occurrence, Distribution, and Biosynthetic Pathways of Norglaucin

Botanical Sources and Phytogeographical Distribution of Norglaucin-Producing Species

Norglaucin has been identified in several plant species, notably within the Annonaceae family and other botanical genera.

Norglaucin Presence in Duguetia Species

While the genus Duguetia (family Annonaceae) comprises approximately 90 species of trees and shrubs predominantly found in Central and South America, with a significant presence in Brazil, Colombia, Ecuador, Peru, and Bolivia, direct evidence of Norglaucin's presence specifically within Duguetia species was not explicitly detailed in the provided search results duguetia.comwikipedia.org. Norglaucin has, however, been reported in other plant sources such as Liriodendron tulipifera and Corydalis turtschaninovii evitachem.com.

Norglaucin Presence in Annona emarginata

Norglaucin is a known alkaloid present in Annona emarginata (Schltdl.) H.Rainer, a species native to the South American continent mdpi.com. Its natural distribution spans from Peru to Brazil and northern Argentina, where it primarily thrives in seasonally dry tropical biomes kew.org. In Brazil, A. emarginata is notably present in the Atlantic Forest, a biome characterized by substantial water availability mdpi.com.

Comparative Analysis of Norglaucin Content Across Plant Parts (e.g., Roots, Leaves)

Research on Annona emarginata has shown that Norglaucin is consistently detected in both the roots and leaves of the plant, regardless of the water conditions (stress or recovery) mdpi.com. The concentration of total alkaloids, which includes Norglaucin, can vary significantly between different plant parts and under varying environmental conditions. For instance, in A. emarginata, drought stress led to a substantial increase in total alkaloid production in the roots compared to flooding or field capacity conditions mdpi.com.

Table 1: Total Alkaloid Concentration in Annona emarginata Roots Under Different Water Conditions

Water ConditionTotal Alkaloid Concentration (µg.g⁻¹ dry mass)
Drought Stress480 mdpi.com
Flooding Stress90 mdpi.com
Field Capacity100 mdpi.com

Note: Norglaucin is one of the alkaloids consistently present in roots and leaves across all tested water conditions in Annona emarginata mdpi.com.

Environmental and Physiological Factors Modulating Norglaucin Production in Plants

The production of specialized metabolites like alkaloids in plants is intricately linked to various environmental and physiological factors, including abiotic stresses.

Influence of Abiotic Stress on Norglaucin Concentration

Abiotic stresses, defined as environmental conditions that hinder a plant's ability to reach its full genetic potential, significantly impact plant metabolism and secondary metabolite production incotec.com. Water stress, a major form of abiotic stress, has been shown to modulate alkaloid concentrations. In Annona emarginata, drought stress, for example, stimulated an almost five-fold increase in total alkaloid production in the roots compared to flooding or field capacity conditions mdpi.com. Norglaucin is one of the alkaloids that remains consistently present in A. emarginata plants irrespective of drought or flooding stress, suggesting its role as a stable component of the plant's chemical defense or adaptation mechanism mdpi.com.

Impact of Water Stress on Alkaloid Synthesis Pathways

Water stress, particularly drought, can induce a shift in plant metabolic processes that favors the synthesis of secondary plant products, including alkaloids nih.gov. When plants experience water shortage, stomatal closure reduces CO2 uptake, leading to a decline in the consumption of reduction equivalents (NADPH + H+) via the Calvin cycle nih.gov. This can result in an oversupply of reduction equivalents and oxidative stress, prompting metabolic pathways to shift towards biosynthetic activities that consume these equivalents, thereby enhancing the synthesis of compounds like isoprenoids, phenols, or alkaloids nih.gov.

The biosynthesis of alkaloids is dependent on the availability of carbon and nitrogen, as well as the energy supplied by primary metabolism, indicating a strong connection between primary and specialized metabolic pathways mdpi.com. In Annona emarginata, while drought stress promoted a higher concentration of total alkaloids, flooding stress, conversely, led to a lower concentration of total alkaloids, although it stimulated the production of specific alkaloids like Liriodenine mdpi.com. This suggests a differential response of alkaloid synthesis pathways to distinct types of water stress.

Proposed Biosynthetic Routes to Norglaucin

Aporphine (B1220529) alkaloids are characterized by their distinctive tetracyclic skeleton, which is formed through an intramolecular oxidative phenol (B47542) coupling reaction. The pathway leading to Norglaucin involves a series of enzymatic steps that introduce specific modifications to the precursor molecules.

Enzymatic Steps and Precursors in Aporphine Alkaloid Biosynthesis

The biosynthesis of aporphine alkaloids, including Norglaucin, begins with the primary metabolite L-tyrosine (PubChem CID: 6057) fishersci.ptuni.lu. L-tyrosine undergoes a series of transformations to yield two key intermediates: dopamine (B1211576) (PubChem CID: 681) and 4-hydroxyphenylacetaldehyde (4-HPAA) (PubChem CID: 440113) fishersci.ptuni.luwikipedia.org.

The initial committed step in the benzylisoquinoline alkaloid pathway involves the condensation of dopamine and 4-HPAA, a reaction catalyzed by norcoclaurine synthase (NCS) fishersci.ptuni.luwikipedia.org. This condensation yields (S)-norcoclaurine (also known as Higenamine, PubChem CID: 114840) wikipedia.orgwikipedia.org.

Subsequently, a series of methylation and hydroxylation steps occur:

(S)-Norcoclaurine is O-methylated by enzymes such as norcoclaurine 6-O-methyltransferase (6OMT) to form (S)-coclaurine (PubChem CID: 160487) fishersci.ptwikipedia.orgontosight.ai.

(S)-Coclaurine then undergoes N-methylation, catalyzed by coclaurine (B195748) N-methyltransferase (CNMT), to produce N-methylcoclaurine (PubChem CID: 440584) fishersci.ptwikipedia.orgontosight.ai.

Further hydroxylation of N-methylcoclaurine by N-methylcoclaurine 3'-hydroxylase (NMCH) leads to the crucial branch-point intermediate, (S)-reticuline (PubChem CID: 439653) fishersci.ptontosight.aihmdb.ca.

The formation of the aporphine core from (S)-reticuline is a pivotal step, typically involving an intramolecular C-C phenol coupling reaction. This reaction is catalyzed by cytochrome P450 monooxygenases, specifically enzymes belonging to the CYP80G subfamily, such as CYP80G2 (also known as corytuberine (B190840) synthase) uni.luwikipedia.orghmdb.ca. CYP80G2 catalyzes the conversion of (S)-reticuline to aporphine alkaloids like (S)-corytuberine (PubChem CID: 160500) uni.luwikipedia.orghmdb.ca.

Norglaucin possesses a 1,2,9,10-tetramethoxy substitution pattern wikipedia.org. While the precise enzymatic steps for the full methoxylation of Norglaucin from a dihydroxylated aporphine precursor like corytuberine are not explicitly detailed in current research, it is inferred that additional O-methyltransferase activities would be responsible for achieving this specific methoxylation pattern, building upon the core aporphine structure.

The general enzymatic steps and precursors in the biosynthesis of aporphine alkaloids are summarized in the table below:

Precursor/IntermediateEnzymeProduct/Next IntermediatePubChem CID
L-Tyrosine(Multiple steps, e.g., decarboxylase)Dopamine & 4-Hydroxyphenylacetaldehyde6057
Dopamine & 4-HydroxyphenylacetaldehydeNorcoclaurine Synthase (NCS)(S)-Norcoclaurine681, 440113
(S)-NorcoclaurineNorcoclaurine 6-O-methyltransferase (6OMT)(S)-Coclaurine114840
(S)-CoclaurineCoclaurine N-methyltransferase (CNMT)N-Methylcoclaurine160487
N-MethylcoclaurineN-Methylcoclaurine 3'-hydroxylase (NMCH)(S)-Reticuline440584
(S)-ReticulineCytochrome P450 (e.g., CYP80G2/Corytuberine Synthase)Aporphine Core (e.g., (S)-Corytuberine)439653
Aporphine CoreO-Methyltransferases (further steps)Norglaucin160500

Stereochemical Considerations in Norglaucin Formation

Norglaucin is characterized by a specific stereochemistry, denoted as (6aS)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline wikipedia.org. The formation of this precise stereoisomer during biosynthesis highlights the stereoselective nature of the enzymatic reactions involved.

The stereochemistry of aporphine alkaloids is largely determined during the intramolecular C-C phenol coupling step that forms the tetracyclic core. For instance, the enzyme CYP80G2 stereospecifically converts (S)-reticuline to (S)-corytuberine uni.luwikipedia.orghmdb.canih.gov. This enzymatic control ensures that the newly formed stereocenter at C-6a (corresponding to C-12 in the IUPAC name for corytuberine or C-6a in the general aporphine numbering) possesses the correct (S) configuration.

The initial precursors in the benzylisoquinoline alkaloid pathway, such as (S)-norcoclaurine, (S)-coclaurine, and (S)-reticuline, already possess defined stereocenters wikipedia.orgnih.govnih.govontosight.ai. The enzymes throughout the pathway maintain or stereospecifically invert these configurations as needed to produce the final product with the desired stereochemistry. The strict stereoselectivity observed in these biosynthetic pathways is crucial for the biological activity and structural integrity of natural products like Norglaucin researchgate.netnih.gov.

Preclinical Investigations of Norglaucin S Biological Activities

In Vitro Studies on Norglaucin's Cellular Effects

Laboratory studies using cell cultures have provided the primary evidence for Norglaucin's biological activity. These experiments have explored its antioxidant potential, effects on specific cell lines, and, to a lesser extent, its influence on cellular signaling.

Research into the antioxidant properties of Norglaucin suggests it may play a role in mitigating oxidative stress. A study investigating the alkaloids present in the plant Annona emarginata detected Norglaucin in both the leaves and roots. mdpi.com The researchers proposed that the isoquinoline (B145761) alkaloids found in the plant, including Norglaucin, may exert an antioxidant effect. mdpi.com Specifically, it is suggested that these compounds have the potential to inhibit lipid peroxidation, a key process in cellular damage, through the mechanism of eliminating singlet oxygen, a highly reactive form of oxygen. mdpi.com

The precise molecular mechanisms and cellular signaling pathways affected by Norglaucin have not been extensively detailed in available research. In a key study that established the cytotoxic effects of several alkaloids from Xylopia laevigata, the pro-apoptotic effects and cell cycle modulation were investigated for the related compounds lanuginosine (B1674493) and (+)-xylopine. mdpi.com However, the study did not extend this mechanistic analysis to (+)-norglaucine, leaving its specific impact on cellular signaling pathways, such as those governing apoptosis or cell cycle progression, unevaluated in that context. mdpi.com

The cytotoxic (cell-killing) potential of (+)-Norglaucin has been evaluated against a panel of tumor cell lines. mdpi.commedchemexpress.com A pivotal study isolated nineteen alkaloids from the stem of Xylopia laevigata and assessed their activity against four cancer cell lines and non-tumor peripheral blood mononuclear cells (PBMCs). mdpi.com Among the tested compounds, (+)-Norglaucin was identified as one of the most potent cytotoxic agents. mdpi.com

The activity was quantified by determining the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cell population. The results demonstrated that (+)-Norglaucin was active against all tested tumor cell lines, with IC50 values ranging from 4.0 to 14.5 µM. mdpi.com The compound showed notable activity against human promyelocytic leukemia (HL-60) and human chronic myelocytic leukemia (K562) cell lines. mdpi.com It also exhibited a degree of selectivity, being less cytotoxic to non-tumor PBMCs compared to some of the cancer cell lines. mdpi.com

Table 1: Cytotoxic Activity of (+)-Norglaucin against Tumor and Non-Tumor Cell Lines

Cell LineCell TypeIC50 (µM)
B16-F10Mouse Melanoma14.5 ± 1.1
HepG2Human Hepatocellular Carcinoma14.1 ± 2.1
K562Human Chronic Myelocytic Leukemia7.5 ± 0.9
HL-60Human Promyelocytic Leukemia4.0 ± 0.6
PBMCsPeripheral Blood Mononuclear Cells (Non-Tumor)18.4 ± 1.2
Data sourced from Menezes et al., 2016. mdpi.com

In Vivo Studies in Animal Models of Biological Phenomena

While in vitro studies have provided initial insights into Norglaucin's bioactivity, in vivo research is essential to understand its effects within a complex living organism. To date, specific preclinical studies on Norglaucin in animal models are not extensively documented in publicly available scientific literature.

There is a lack of specific research data from animal models detailing the influence of Norglaucin on physiological responses. Consequently, its effects on systems such as the cardiovascular, nervous, or respiratory systems remain uncharacterized in an in vivo context.

Consistent with the absence of general physiological studies, there is no available research documenting the evaluation of Norglaucin in preclinical animal models of specific diseases. Although its in vitro cytotoxicity suggests a potential for investigation in oncology, such in vivo studies have not been reported.

Methodological Approaches in Animal Research (e.g., Rodent Models)

Detailed information regarding specific methodological approaches in animal research for the preclinical investigation of Norglaucin is not extensively available in publicly accessible scientific literature. General methodologies for evaluating the in vivo efficacy of potential anti-cancer compounds, such as other aporphine (B1220529) alkaloids, commonly involve the use of rodent models. These models are instrumental in assessing a compound's therapeutic potential and understanding its behavior in a living organism.

Typically, such studies would involve the use of immunocompromised mice (e.g., nude mice or SCID mice) which are capable of accepting human tumor xenografts. In this model, human cancer cell lines, against which Norglaucin has shown in vitro cytotoxic activity (such as B16-F10 melanoma, HepG2 hepatoma, K562 leukemia, and HL-60 leukemia), would be implanted subcutaneously or orthotopically into the mice.

Following tumor establishment, a study would likely proceed with the administration of Norglaucin. The experimental design would necessitate a control group receiving a vehicle solution to compare the effects. The primary endpoint of such a study is often the measurement of tumor growth over time, typically calculated by caliper measurements of the tumor dimensions. A significant reduction in tumor volume in the Norglaucin-treated group compared to the control group would indicate potential anti-cancer efficacy.

Table 1: Illustrative Example of a Potential In Vivo Study Design for Norglaucin

ParameterDescription
Animal Model Immunocompromised mice (e.g., BALB/c nude mice)
Tumor Model Subcutaneous xenograft of human cancer cells (e.g., HepG2)
Treatment Group Norglaucin administered via a specified route (e.g., intraperitoneal)
Control Group Vehicle solution administered via the same route as the treatment group
Primary Outcome Measurement of tumor volume at regular intervals
Secondary Outcomes Body weight monitoring, observation for signs of toxicity, survival analysis

It is important to note that this represents a generalized approach, and specific details of Norglaucin's investigation in animal models are not currently documented in available research.

Mechanisms Underlying Observed Preclinical Biological Activities

The precise mechanisms underlying the biological activities of Norglaucin in a preclinical in vivo setting have not been elucidated in the available scientific literature. However, based on its classification as an aporphine alkaloid and its observed in vitro cytotoxicity against various cancer cell lines, it is plausible that its mechanism of action involves the induction of apoptosis, or programmed cell death.

Many cytotoxic agents exert their anti-cancer effects by triggering the apoptotic cascade within tumor cells. This can occur through various signaling pathways, often involving the activation of caspases, a family of protease enzymes that play a crucial role in executing apoptosis. The process can be initiated through either the intrinsic (mitochondrial) pathway or the extrinsic (death receptor) pathway.

Further investigation into the mechanism of Norglaucin would likely involve analyzing the expression levels of key apoptosis-related proteins in tumor tissues from treated animals. Techniques such as Western blotting or immunohistochemistry could be employed to assess changes in proteins like Bax, Bcl-2, and cleaved caspase-3. An increase in the pro-apoptotic protein Bax and cleaved caspase-3, coupled with a decrease in the anti-apoptotic protein Bcl-2, would provide evidence for an apoptosis-mediated mechanism of action.

Table 2: Potential Molecular Targets for Investigating Norglaucin's Mechanism of Action

Protein FamilySpecific Proteins of InterestPotential Role in Norglaucin's Activity
Bcl-2 family Bax (pro-apoptotic), Bcl-2 (anti-apoptotic)Regulation of mitochondrial outer membrane permeabilization and release of cytochrome c.
Caspases Caspase-3 (effector), Caspase-9 (initiator)Execution of the apoptotic program through cleavage of cellular substrates.
Tumor Suppressors p53A key regulator of the cell cycle and apoptosis, often activated in response to cellular stress.

Without specific preclinical studies on Norglaucin, the discussion of its mechanisms of action remains speculative and based on the known activities of related compounds.

Molecular and Cellular Pharmacology of Norglaucin

Identification and Characterization of Norglaucin's Molecular Targets

The initial step in characterizing a compound's pharmacological profile is the identification of its molecular targets. Techniques such as protein-ligand interaction studies, receptor binding assays, and enzyme inhibition profiling are instrumental in this process.

Protein-Ligand Interaction Studies

Protein-ligand interaction studies, particularly computational methods like molecular docking, are valuable for predicting the binding affinity and mode of interaction between a small molecule, such as norglaucin, and a potential protein target. These in silico approaches can simulate the docking of norglaucin into the binding sites of various proteins, providing insights into the potential molecular targets of the compound.

Molecular docking studies can predict the binding energy and key amino acid residues involved in the interaction with the ligand. nih.govnih.govnih.govmdpi.comddg-pharmfac.netlupinepublishers.commdpi.com For instance, the binding of ligands to the active site of enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) can be modeled to understand inhibitory mechanisms. nih.govnih.govnih.govmdpi.comddg-pharmfac.netlupinepublishers.commdpi.com Similarly, docking simulations can be performed with G-protein coupled receptors (GPCRs), such as dopamine (B1211576) and serotonin (B10506) receptors, to predict binding conformations and affinities. eco-vector.comnih.govnih.govceon.rs

While these computational methods are powerful predictive tools, specific molecular docking studies for norglaucin with its potential protein targets are not extensively available in the current scientific literature. Further research employing these techniques is necessary to identify and characterize the specific protein interactions of norglaucin.

Receptor Binding Assays

Receptor binding assays are essential experimental techniques used to determine the affinity of a ligand for a specific receptor. These assays typically use a radiolabeled ligand that is known to bind to the target receptor and measure the ability of the test compound, in this case, norglaucin, to displace the radioligand. The results are often expressed as the inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50), which are measures of the compound's binding affinity.

Key potential targets for norglaucin, given its structural similarity to other aporphine (B1220529) alkaloids, include dopamine and serotonin receptors. For example, dopamine D1 and D2 receptors are crucial targets for many neurologically active compounds. nih.govnih.gov Similarly, various serotonin receptor subtypes, such as 5-HT1A and 5-HT2A, are important in neurotransmission. eco-vector.comnih.govnih.govceon.rsnih.gov

Interactive Data Table: Representative Binding Affinities of Aporphine Alkaloids at Key Receptors

Note: This table includes data for compounds structurally related to norglaucin to illustrate typical binding profiles. Specific data for norglaucin is not currently available.

CompoundReceptorKi (nM)
Apomorphine (B128758)Dopamine D146
ApomorphineDopamine D23.2
BulbocapnineDopamine D11.5
BulbocapnineDopamine D211
NuciferineSerotonin 5-HT1A160
NuciferineSerotonin 5-HT2A230

Enzyme Inhibition/Activation Profiling

Enzyme inhibition or activation assays are conducted to determine the effect of a compound on the activity of specific enzymes. For neurologically active compounds, key enzymes of interest often include acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are involved in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.govresearchgate.nete-nps.or.krresearchgate.net Inhibition of these enzymes can lead to increased acetylcholine levels, which is a therapeutic strategy for conditions like Alzheimer's disease.

The inhibitory potency of a compound is typically quantified by its IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While many natural and synthetic compounds have been evaluated as cholinesterase inhibitors, specific experimental data on the IC50 values of norglaucin against AChE and BChE are not currently available in the scientific literature. Enzyme inhibition profiling of norglaucin is a necessary step to fully characterize its pharmacological effects.

Interactive Data Table: Cholinesterase Inhibitory Activity of Selected Aporphine Alkaloids

Note: This table provides examples of related compounds. Specific data for norglaucin is not available.

CompoundEnzymeIC50 (µM)
BoldineAcetylcholinesterase82.3
BoldineButyrylcholinesterase> 200
GlaucineAcetylcholinesterase25.6
GlaucineButyrylcholinesterase10.8

Elucidation of Norglaucin's Engagement with Biochemical Pathways

Beyond direct molecular targets, it is important to understand how a compound influences the complex network of biochemical pathways within a cell. This includes its effects on metabolic processes and signal transduction cascades.

Impact on Metabolic Fluxes

The metabolic state of a cell is a critical determinant of its function, and various compounds can alter metabolic fluxes, such as glucose uptake and utilization. For instance, some signaling pathways, like the PI3K/Akt pathway, are known to regulate glucose metabolism. ptglab.comnih.gov

Currently, there is a lack of specific research investigating the impact of norglaucin on cellular metabolic pathways. Studies measuring parameters like glucose uptake, lactate (B86563) production, and oxygen consumption in the presence of norglaucin would be necessary to determine its effects on cellular metabolism.

Modulation of Signal Transduction Cascades

Signal transduction cascades are the primary means by which cells respond to extracellular stimuli and regulate their internal processes. Key signaling pathways that are often modulated by pharmacological agents include the Mitogen-Activated Protein Kinase (MAPK) pathway and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway. ptglab.comnih.govnih.govkegg.jpnih.govmdpi.commdpi.commdpi.commdpi.comyoutube.com Additionally, intracellular calcium signaling is a ubiquitous pathway involved in a multitude of cellular functions. nih.gov

The MAPK signaling cascade is involved in cellular processes such as proliferation, differentiation, and stress responses. nih.govnih.govmdpi.commdpi.comyoutube.com The PI3K/Akt pathway is central to cell survival, growth, and metabolism. ptglab.comnih.govkegg.jpmdpi.commdpi.com Calcium signaling, triggered by the release of intracellular calcium stores or influx from the extracellular space, regulates a wide array of cellular events. nih.gov

There is currently no direct scientific evidence to suggest that norglaucin modulates the MAPK, PI3K/Akt, or calcium signaling pathways. Further investigation using techniques such as western blotting to measure the phosphorylation status of key signaling proteins would be required to elucidate any potential effects of norglaucin on these critical cellular cascades.

Transcriptomic and Proteomic Responses to Norglaucin Exposure

An extensive search of publicly available scientific literature and databases yielded no specific studies detailing the transcriptomic or proteomic responses of cells or organisms to Norglaucin exposure. Consequently, there is currently no available data to populate tables on differentially expressed genes or proteins upon treatment with this compound. Research in this area is necessary to understand the broader molecular pathways modulated by Norglaucin.

Cellular Localization and Subcellular Distribution of Norglaucin

Similarly, dedicated studies on the cellular uptake, localization, and subcellular distribution of Norglaucin are not available in the current scientific literature. The mechanisms by which Norglaucin enters cells and where it accumulates within subcellular compartments have not been elucidated. This information is critical for understanding its mechanism of action at a cellular level.

Structure Activity Relationship Sar Studies of Norglaucin and Its Analogues

Design and Synthesis of Norglaucin Derivatives and Analogues

The design and synthesis of Norglaucin derivatives and analogues typically involve strategic chemical modifications to the core aporphine (B1220529) scaffold. Various synthetic methodologies have been developed to construct this complex ring system and introduce diverse substituents.

Strategic Chemical Modifications to the Aporphine Scaffold

The aporphine scaffold, a tetracyclic system, offers multiple sites for chemical modification, leading to a wide array of derivatives with varied biological profiles plantaedb.com. Synthetic strategies for aporphine alkaloids include direct intramolecular C-H arylation of unactivated arenes, which can generate the aporphine skeleton in high yields using metal catalysts rsc.org. Another approach focuses on forming the C-ring of the aporphine core through one-bond disconnections (e.g., metal-catalyzed or photochemical cyclization of 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) intermediates) or two-bond disconnections (e.g., [4+2] cycloadditions) nih.gov. The synthesis of 7-oxygenated aporphines has been achieved via diastereoselective reductive acid-mediated cyclization followed by palladium-catalyzed ortho-arylations acs.org. Additionally, benzyne (B1209423) chemistry, involving reactions between isoquinoline (B145761) derivatives and silylaryl triflates promoted by cesium fluoride (B91410) (CsF), has been employed to form aporphine cores acs.org.

Specific modifications to the aporphine scaffold have been shown to be critical for biological activity. For instance, in studies of antipoliovirus activity among aporphines, the nature of the 1,2-substituents on the isoquinoline moiety and the presence of a methoxyl group at the C-2 position on the tetrahydroisoquinoline ring were identified as crucial nih.gov. Similarly, investigations into apomorphine (B128758) derivatives (which are aporphines) revealed that the pattern of hydroxyl and methoxy/ethoxy groups at positions 10 and 11 significantly influences neurite outgrowth activity mdpi.com. Furthermore, the deletion of carbon 7 on the variabiline scaffold, another aporphine alkaloid, has been explored for its impact on biological activity acs.org.

Exploration of Substituent Effects on Biological Activity

In the context of antiarrhythmic activities, the SAR of aporphines reveals that variations in efficacy and toxicity are linked to several structural features: the C-1,C-2-methylenedioxy group on ring A, the restricted conformational flexibility of ring B, N-quaternization of ring B, the levoduction of 6a in ring C, and the presence of 8-, 9-, and 10-methoxy groups on ring D mdpi.com. Introducing hydrophobic or lipophilic groups has also been shown to improve the lipid-water partition coefficient and membrane permeability, which are important factors for drug absorption and distribution mdpi.com.

Correlation Between Structural Features and Preclinical Biological Responses

The correlation between specific structural features of Norglaucin and its analogues and their observed preclinical biological responses is fundamental to understanding their mechanisms of action and guiding further drug development.

Identification of Key Pharmacophores for Observed Activities

A pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response nih.govmdpi.com. The process of identifying a pharmacophore typically involves selecting a set of active ligands, performing conformational analysis, assigning pharmacophoric features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings), and superimposing ligand conformations to derive a common 3D model nih.govyoutube.comnih.govresearchgate.net.

For aporphine alkaloids, the aporphine template is considered a "privileged scaffold" due to its affinity for various neurotransmitter receptor systems, including dopaminergic, adrenergic, and serotonergic receptors, making it valuable for designing central nervous system (CNS) ligands researchgate.net. Specific pharmacophoric groups have been identified in the biosynthesis of aporphine alkaloids, such as the methylenedioxy bridge on the A- and D-rings, characterized as an "essential pharmacophoric group" jipb.net. Computational studies on aporphines interacting with serotonin (B10506) receptors suggest that hydrophobic interactions, hydrogen bonds, and salt bridges involving the protonated amine moiety are crucial for their potency researchgate.net. In the design of antiarrhythmic aporphine derivatives, researchers have aimed to connect specific pharmacophores to broaden their target distribution, with structural analysis indicating that variations in activity are tied to particular groups and conformational characteristics mdpi.com.

Conformational Analysis and its Role in Molecular Interactions

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt due to rotation around single bonds, and how these arrangements affect its energy and interactions nih.govyoutube.comeuropeanreview.orgyoutube.com. The three-dimensional shape of a molecule is critical for its interaction with biological targets, as binding often depends on a precise fit between the ligand and the receptor's binding site tandfonline.com.

Molecular modeling studies on aporphines have demonstrated that subtle differences in their three-dimensional conformational features can distinguish between active and inactive derivatives, as observed in studies investigating antipoliovirus activity nih.gov. For instance, the rigid aporphine core of nantenine (B1222069) has been identified as an important structural requirement for its anticholinesterase activity tandfonline.com. Furthermore, the antiarrhythmic activity and toxicity of aporphines are influenced by the restricted structural conformation of ring B and the levoduction of 6a in ring C mdpi.com. Molecular dynamics simulations, which track the movement and interactions of atoms over time, can provide insights into ligand-induced conformational changes in proteins and the disruption of critical interaction networks, such as pi-pi stacking, which are vital for ligand binding nih.gov.

Computational Approaches in Norglaucin SAR Analysis

Computational approaches play a vital role in modern SAR analysis, enabling researchers to predict, analyze, and understand molecular interactions without extensive experimental work. Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations are widely employed jipb.nettdl.orgnih.govnih.gov.

Molecular Docking is used to predict the preferred orientation and binding affinity of a ligand (like Norglaucin or its analogues) within a protein's binding site mdpi.comeuropeanreview.orgjpionline.org. This method helps to visualize how a molecule might interact with its target, identifying key residues involved in binding tandfonline.comjpionline.org. For aporphines, molecular docking studies have suggested that nantenine, for example, binds preferentially to the catalytic site of acetylcholinesterase (AChE) while also interacting with its peripheral anionic site, explaining its mixed inhibition profile tandfonline.com.

Quantitative Structure-Activity Relationship (QSAR) analysis aims to establish mathematical relationships between a compound's chemical structure (represented by molecular descriptors) and its biological activity jipb.netfrontiersin.orgnih.gov. QSAR models can predict the activity of new compounds and identify which structural properties (e.g., hydrogen count, hydrophilicity, steric, electrostatic, and hydrophobic properties) are crucial for the observed biological effect frontiersin.orgnih.gov. While specific QSAR models for Norglaucin are not widely detailed in general literature, the principles are broadly applicable to aporphine alkaloids to optimize their properties.

Molecular Dynamics (MD) Simulations extend the insights from docking by simulating the dynamic behavior of molecular systems over time, providing detailed information on structural changes and protein-ligand interactions nih.govyoutube.comutoledo.edulammps.org. MD simulations can reveal the stability of protein-ligand complexes, ligand-induced conformational differences in proteins, and the energetic contributions of specific interactions nih.govutoledo.edu. For aporphines, computational analysis, including MD simulations, has been utilized to identify novel modulators and understand their interactions with biological targets researchgate.net. Molecular dynamics-derived pharmacophore models can be generated from MD trajectories to analyze ligand-protein interactions and investigate binding modes nih.gov. These computational tools are invaluable for guiding the design of new aporphine derivatives, including Norglaucin analogues, by providing a deeper understanding of their SAR at an atomic level.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule (receptor), typically a protein, to form a stable complex nih.govnih.gov. This method helps to understand the intermolecular interactions and predict the binding affinity between the ligand and the receptor nih.govgoogle.comdiva-portal.org. It is widely applied in drug discovery to screen potential drug candidates and understand their mechanism of action at a molecular level nih.govnih.govdromicslabs.commdpi.com.

Despite the widespread use of these techniques in pharmaceutical research, specific published studies detailing molecular docking or dynamics simulations performed with Norglaucin as a ligand against a defined biological target are not available in the accessed literature. Therefore, no detailed research findings or data tables regarding Norglaucin's binding affinities, interaction profiles, or dynamic behavior within a target binding site can be presented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that builds mathematical models to predict the biological activity or physicochemical properties of a molecule based on its chemical structure medvolt.ai. QSAR models aim to establish a statistically significant relationship between numerical descriptors of molecular structure (e.g., electronic, steric, or hydrophobic properties) and a measured biological activity (e.g., IC50, EC50) medvolt.ai. These models can be used to predict the activity of new, untested compounds, prioritize synthesis efforts, and guide lead optimization in drug discovery medvolt.ai.

QSAR studies typically involve:

Descriptor Generation: Calculating various numerical descriptors that characterize the molecular structure nih.govmedvolt.ai.

Model Building: Using statistical or machine learning algorithms (e.g., multiple linear regression, partial least squares, neural networks) to establish a correlation between the descriptors and the biological activity github.commedvolt.ai.

Validation: Assessing the predictive power and robustness of the model using internal (e.g., cross-validation) and external validation sets google.comgithub.com.

As with SAR and molecular docking/dynamics, specific QSAR modeling studies focused on Norglaucin and its biological activities have not been identified in the scientific literature. Consequently, no data tables presenting QSAR model parameters, predictive accuracies, or insights into the structural features governing Norglaucin's activity derived from such models can be provided.

Advanced Research Methodologies and Techniques in Norglaucin Studies

Omics Technologies in Mechanistic Investigations

Omics technologies, including metabolomics, proteomics, and phosphoproteomics, offer comprehensive insights into the molecular changes induced by Norglaucin, facilitating the deconvolution of its mechanisms of action and identification of its biological targets.

Metabolomics, the large-scale study of small molecules (metabolites) within biological systems, is instrumental in understanding the metabolic perturbations and pathways influenced by Norglaucin. Research has shown the detection and quantification of Norglaucin itself within plant systems, indicating the utility of metabolomics in profiling its presence and changes in concentration under various conditions. For instance, in studies on Annona emarginata under water stress conditions, Norglaucin was consistently detected in both roots and leaves, alongside other isoquinoline (B145761) alkaloids such as N-Methyl-Laurotetanine, Laurotetanin, Lanulinosin, Liriodenine, and Xylopine mdpi.commdpi-res.com. These alkaloids are hypothesized to play an antioxidant role, potentially inhibiting lipid peroxidation through the elimination of singlet oxygen mdpi.commdpi-res.com. The differential accumulation of Norglaucin and other alkaloids depending on water levels during stress and recovery periods highlights the dynamic nature of plant metabolism in response to environmental cues mdpi-res.com.

The application of metabolomics profiling in Norglaucin-treated systems allows researchers to identify specific metabolic pathways that are upregulated or downregulated, providing clues about its cellular impact and potential therapeutic effects. This approach can reveal Norglaucin's influence on primary metabolism, secondary metabolite biosynthesis, and stress response pathways.

Table 1: Alkaloids Detected in Annona emarginata Under Water Stress

Alkaloid NamePresence in Roots (Stress)Presence in Leaves (Stress)Proposed Role (General)
NorglaucinDetected mdpi.commdpi-res.comDetected mdpi.commdpi-res.comAntioxidant mdpi.commdpi-res.com
N-Methyl-LaurotetanineDetected mdpi.commdpi-res.comDetected mdpi.commdpi-res.comAntioxidant mdpi.commdpi-res.com
LaurotetaninDetected mdpi.commdpi-res.comDetected mdpi.commdpi-res.comAntioxidant mdpi.commdpi-res.com
LanulinosinDetected mdpi.commdpi-res.comDetected mdpi.commdpi-res.comAntioxidant mdpi.commdpi-res.com
LiriodenineDetected mdpi.commdpi-res.comDetected mdpi.commdpi-res.comAntioxidant mdpi.commdpi-res.com
XylopineDetected mdpi.commdpi-res.comDetected mdpi.commdpi-res.comAntioxidant mdpi.commdpi-res.com
XylopinineDetected mdpi-res.comNot consistently present
AssimilobinDetected mdpi-res.comNot consistently present
OxoglaucineDetected mdpi-res.comNot consistently present
ReticulinDetected mdpi-res.comNot consistently present
NorpredicentineDetected mdpi-res.comNot consistently present
DiscretinNot consistently presentDetected mdpi.com

Proteomics involves the large-scale study of proteins, while phosphoproteomics specifically focuses on protein phosphorylation, a crucial post-translational modification regulating protein function and signaling pathways. These technologies are powerful tools for identifying the direct and indirect protein targets of Norglaucin and mapping the signaling networks it modulates.

In a broader context, proteomics research quantifies thousands of proteins in biological samples, revealing changes in protein expression in response to various stimuli, including drug treatments nih.gov. For instance, deep proteome profiling has been used to identify sex- and age-shared neuropathic pain signatures in mouse dorsal root ganglia, quantifying over 12,000 proteins and revealing differentially expressed proteins (DEPs) nih.gov. Similarly, phosphoproteomics can identify proteins with altered phosphorylation levels, providing insights into kinase activities and downstream signaling cascades biorxiv.orgnih.govpnnl.gov. For example, phosphoproteomic analysis has been used to identify proteins with altered phosphorylation levels after drug treatments, leading to the identification of kinases driving these changes, such as MAPK and WNK nih.gov.

While specific studies detailing the proteomic and phosphoproteomic changes induced by Norglaucin were not found in the immediate search, these methodologies are indispensable for Norglaucin research. They could be applied to:

Identify Direct Protein Targets : By using affinity-based proteomics, Norglaucin or its derivatives could be used as probes to pull down interacting proteins, thereby identifying its direct binding partners.

Elucidate Signaling Pathways : Phosphoproteomics can reveal how Norglaucin affects phosphorylation events, uncovering the signaling pathways (e.g., MAPK, PI3K/Akt, Wnt) that are activated or inhibited by the compound biorxiv.orgnih.govpnnl.gov.

Understand Mechanism of Action : By comparing the proteomic and phosphoproteomic profiles of Norglaucin-treated cells or tissues with controls, researchers can gain a comprehensive understanding of the molecular events underlying its observed biological effects.

Advanced Imaging Techniques for Cellular Norglaucin Dynamics

Advanced imaging techniques provide spatio-temporal resolution to visualize Norglaucin's cellular localization, uptake, distribution, and its dynamic interactions with cellular components in living systems. These methods offer insights beyond static measurements, capturing the real-time cellular response to the compound.

Techniques such as confocal microscopy, total internal reflection fluorescence microscopy (TIRFM), Förster resonance energy transfer (FRET), fluorescence lifetime imaging (FLIM), fluorescence correlation spectroscopy (FCS), and fluorescence recovery after photobleaching (FRAP) are routinely employed to study molecular dynamics within cells nih.govnih.govfebsevents.org. Super-resolution microscopy techniques like photoactivated localization microscopy (PALM) and stochastic optical reconstruction microscopy (STORM) can achieve resolutions below the diffraction limit, enabling visualization of individual molecules and their complexes with nanometer precision nih.gov.

In the context of Norglaucin research, these techniques could be utilized to:

Track Cellular Uptake and Localization : Fluorescently labeled Norglaucin could be tracked in live cells to observe its entry, distribution within organelles (e.g., cytoplasm, nucleus, mitochondria), and efflux.

Investigate Molecular Interactions : FRET and FLIM could be used to detect direct binding events between Norglaucin and its putative protein targets or to monitor conformational changes in proteins induced by Norglaucin binding.

Study Dynamic Effects : FRAP can measure the mobility of Norglaucin or its targets within cellular compartments, while FCS can quantify molecular concentrations and diffusion coefficients, providing insights into its binding kinetics and cellular environment febsevents.org.

Visualize Cellular Responses : Advanced imaging can capture morphological changes, cytoskeletal rearrangements, or alterations in organelle dynamics in response to Norglaucin treatment nih.gov.

These non-destructive imaging techniques are crucial for visualizing molecular and metabolic changes in living cell culture models, aiding in time-resolved drug testing and understanding dynamic mechanisms of action nmi.de.

In Silico Approaches for Predictive Modeling and Hypothesis Generation

In silico (computational) approaches play a pivotal role in modern Norglaucin research by enabling predictive modeling, virtual screening, and hypothesis generation, thereby accelerating the discovery process and reducing the need for extensive experimental work. These methods leverage computational algorithms and large datasets to predict various properties and interactions of Norglaucin.

Key in silico methodologies include:

Quantitative Structure-Activity Relationship (QSAR) Modeling : QSAR models correlate the chemical structure of Norglaucin and its analogs with their biological activities, allowing for the prediction of activity for new, un-synthesized compounds upf.edu. This can guide the design of Norglaucin derivatives with improved potency or selectivity.

Molecular Docking and Dynamics Simulations : These techniques predict the binding affinity and interaction modes of Norglaucin with specific protein targets at an atomic level nih.gov. By simulating the molecular interactions, researchers can identify potential binding sites, understand the nature of the Norglaucin-target complex, and rationalize its mechanism of action.

Network Pharmacology : This approach integrates various omics data and bioinformatics tools to map the complex interactions between Norglaucin, its targets, and associated biological pathways within a network context. This can reveal polypharmacological effects and identify synergistic or antagonistic interactions nih.gov.

Predictive Toxicology and ADMET Modeling : While specific safety/adverse effect profiles are excluded, in silico models can predict absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Norglaucin, which are crucial for early-stage compound prioritization and understanding its pharmacokinetic behavior upf.edunih.govpatheon.com. These models can streamline drug development by replacing empirical, trial-and-error approaches with more rational strategies patheon.com.

Machine Learning and Artificial Intelligence : Advanced machine learning algorithms are increasingly used to build predictive models from large datasets, identifying complex patterns and making predictions about Norglaucin's efficacy, target interactions, or potential side effects nih.govresearchgate.netbiorxiv.org. These models can optimize trial design, patient selection, and dosing strategies in a broader drug development context nih.gov.

These computational tools provide data-driven insights into the behavior of compounds and their interactions with biological systems, reducing experimental costs and accelerating the identification of novel drug candidates patheon.com.

Three-Dimensional (3D) Cell Culture Models in Norglaucin Research

Three-dimensional (3D) cell culture models, such as spheroids and organoids, represent a significant advancement over traditional two-dimensional (2D) cell cultures by providing a more physiologically relevant environment for studying cellular responses to compounds like Norglaucin thermofisher.comemulatebio.comnih.govnovusbio.com. These models better mimic the complex spatial architecture, cell-cell interactions, and microenvironment found in native tissues.

Advantages of 3D cell culture models in Norglaucin research include:

Enhanced Physiological Relevance : 3D cultures exhibit gene and protein expression signatures closer to those observed in vivo, providing a more accurate representation of how Norglaucin might behave in a living organism thermofisher.comemulatebio.com.

Mimicking Tissue Microenvironment : Spheroids, often derived from cancer cell lines, can effectively model the tumor microenvironment, including gradients of oxygen and nutrients, which are crucial for evaluating the penetration and efficacy of anti-cancer therapeutics nih.govnovusbio.com. This is particularly relevant if Norglaucin is being investigated for anti-cancer properties.

Recapitulating Heterogeneity : Organoids, derived from primary tissues, can recapitulate the cellular heterogeneity of organs and tumors, allowing for more personalized and patient-specific studies of Norglaucin's effects nih.gov.

Studying Complex Biological Processes : 3D models facilitate the study of cell behavior, cell-cell interactions, and how cells react to external factors in a more natural setting, offering deeper insights into complex biological processes compared to 2D cultures novusbio.comupmbiomedicals.com.

Bridging the Gap to In Vivo Studies : Both spheroids and organoids help bridge the research gap between traditional 2D in vitro models and animal studies, offering a more predictive platform for drug screening and disease modeling novusbio.com.

While specific published research on Norglaucin utilizing 3D cell culture models was not identified in the provided search results, the advantages of these models make them ideal for future investigations into Norglaucin's cellular effects, mechanism of action, and potential therapeutic applications in a context that closely mirrors in vivo conditions.

Future Directions and Emerging Research Avenues for Norglaucin

Unexplored Biological Activities and Mechanistic Hypotheses

Norglaucin, as an aporphine (B1220529) alkaloid, belongs to a class of compounds known for a wide array of pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.com However, many of these potential activities remain largely unexplored specifically for Norglaucin. Future research should systematically screen Norglaucin for a broader range of biological effects.

Potential Unexplored Activities:

Antiviral and Antifungal Properties: While some aporphine alkaloids have demonstrated antimicrobial activity, the specific efficacy of Norglaucin against a wide range of viral and fungal pathogens is an area ripe for investigation. nih.gov

Neuroprotective Effects: Certain synthetic aporphine alkaloids have shown promise in models of neurodegenerative diseases. nih.gov Investigating Norglaucin's potential to protect neurons from damage, modulate neurotransmitter systems, or inhibit processes like ferroptosis could open new avenues for neurological research. nih.gov

Cardioprotective Activities: The impact of Norglaucin on cardiovascular health, including its potential effects on heart function, blood pressure, and vascular inflammation, is currently unknown and warrants exploration.

Metabolic Effects: Some natural aporphine alkaloids have shown potential in impacting metabolic syndrome. mdpi.com Investigating Norglaucin's influence on glucose metabolism, lipid profiles, and insulin (B600854) sensitivity could be a valuable area of research. mdpi.com

Mechanistic Hypotheses to be Explored:

Current understanding of Norglaucin's mechanism of action is still developing. Future studies should aim to elucidate the precise molecular targets and signaling pathways modulated by Norglaucin.

Interaction with Specific Receptors and Enzymes: Detailed binding studies are needed to identify the specific cellular receptors, ion channels, or enzymes that Norglaucin interacts with to exert its biological effects.

Modulation of Inflammatory Pathways: For its anti-inflammatory properties, it is hypothesized that Norglaucin may inhibit key inflammatory mediators such as nitric oxide (NO) and prostaglandins, or modulate signaling pathways like NF-κB.

Induction of Apoptosis in Cancer Cells: In the context of its potential anticancer activity, research could focus on whether Norglaucin induces programmed cell death (apoptosis) through intrinsic or extrinsic pathways, and identify the key molecular players involved.

Inhibition of Bacterial Growth Mechanisms: For its potential antimicrobial effects, studies could investigate if Norglaucin disrupts bacterial cell wall synthesis, inhibits essential enzymes, or interferes with bacterial communication (quorum sensing).

Table 1: Potential Unexplored Biological Activities of Norglaucin and Corresponding Mechanistic Hypotheses

Potential Biological ActivityMechanistic Hypothesis
AntiviralInhibition of viral entry, replication, or assembly.
AntifungalDisruption of fungal cell membrane integrity or inhibition of essential fungal enzymes.
NeuroprotectionModulation of neurotransmitter receptors, antioxidant effects, or anti-inflammatory actions in the central nervous system.
CardioprotectionEffects on ion channels in cardiac tissue, reduction of oxidative stress in the cardiovascular system.
Metabolic RegulationInfluence on insulin signaling pathways or lipid metabolism.

Potential for Norglaucin as a Research Probe in Chemical Biology

A chemical probe is a small molecule used to study biological systems. nih.gov Norglaucin's defined chemical structure and biological activity make it a potential candidate for development into a research probe to investigate specific cellular processes. Its ability to interact with biological targets could be harnessed to explore the function and dynamics of these targets within a cellular context.

For instance, if Norglaucin is found to bind with high affinity and specificity to a particular protein, it could be used to study the role of that protein in health and disease. By observing the cellular effects of Norglaucin, researchers can infer the function of its molecular target.

Development of Novel Norglaucin-Based Chemical Tools

Building upon its potential as a research probe, Norglaucin can serve as a scaffold for the synthesis of more sophisticated chemical tools. Through chemical modification, derivatives of Norglaucin could be created with enhanced properties for research applications.

Examples of Norglaucin-Based Chemical Tools:

Fluorescent Probes: By attaching a fluorescent tag to the Norglaucin molecule, researchers could create a probe to visualize the subcellular localization of its target. This would allow for real-time imaging of the target's movement and interactions within living cells.

Biotinylated Probes: The addition of a biotin (B1667282) tag would enable the isolation and identification of Norglaucin's binding partners through techniques like affinity chromatography and mass spectrometry.

Photoaffinity Probes: Incorporating a photoreactive group would allow for the permanent, light-induced cross-linking of Norglaucin to its target protein, facilitating its identification and characterization.

The development of such tools would be invaluable for dissecting the molecular mechanisms of Norglaucin's action and for discovering new biological pathways. nih.gov

Integration of Interdisciplinary Approaches in Future Norglaucin Research

To fully unlock the potential of Norglaucin, future research will require a highly collaborative and interdisciplinary approach. The complexity of biological systems necessitates the integration of expertise from various scientific fields.

Key Interdisciplinary Collaborations:

Medicinal Chemistry and Pharmacology: Medicinal chemists can synthesize novel Norglaucin analogs with improved potency, selectivity, and pharmacokinetic properties. mdpi.com Pharmacologists can then evaluate the biological activity of these new compounds.

Computational Biology and Structural Biology: Computational biologists can use molecular modeling and docking studies to predict the binding of Norglaucin to potential protein targets. Structural biologists can then use techniques like X-ray crystallography or cryo-electron microscopy to determine the precise three-dimensional structure of the Norglaucin-target complex.

Cell Biology and Molecular Biology: Cell biologists can investigate the effects of Norglaucin on cellular processes, while molecular biologists can identify the genes and proteins that are affected by Norglaucin treatment.

Nanotechnology and Drug Delivery: Norglaucin could be incorporated into nanoparticle-based delivery systems to improve its solubility, stability, and targeted delivery to specific tissues or cells, enhancing its therapeutic potential.

By fostering collaboration between these disciplines, researchers can accelerate the pace of discovery and gain a more comprehensive understanding of Norglaucin's therapeutic promise.

Considerations for Translational Research in Preclinical Settings (Excluding Clinical Trials)

Translational research aims to bridge the gap between basic scientific discoveries and their application in medicine. For Norglaucin, this involves a series of preclinical studies to evaluate its potential as a therapeutic agent.

Key Preclinical Research Areas:

In Vivo Efficacy Studies: The effectiveness of Norglaucin needs to be evaluated in relevant animal models of disease. youtube.comjax.org For example, its anti-inflammatory effects could be tested in rodent models of arthritis or inflammatory bowel disease.

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: These studies are crucial to understand how Norglaucin is absorbed, distributed, metabolized, and excreted by the body (pharmacokinetics) and the relationship between its concentration and its biological effect (pharmacodynamics).

Toxicology Studies: Comprehensive safety assessments are required to identify any potential adverse effects of Norglaucin in animal models. nuvisan.com This includes acute and chronic toxicity studies.

Development of Biomarkers: Identifying biomarkers that can be used to monitor the biological effects of Norglaucin in preclinical models would be highly valuable for its future development.

Successful preclinical development is a critical prerequisite for any potential future clinical investigation of Norglaucin or its derivatives. nih.gov

Q & A

Q. What are the optimal experimental conditions for synthesizing Norglaucin, and how can its purity be validated?

Methodological Answer:

  • Synthesis Design : Use controlled reaction environments (e.g., inert atmosphere, precise temperature/pH) to minimize side products. For example, employ column chromatography for purification, as described in protocols for structurally similar alkaloids .
  • Purity Validation : Combine analytical techniques such as NMR (to confirm molecular structure), HPLC (to quantify purity >98%), and mass spectrometry (for molecular weight confirmation). Ensure replication of synthesis across ≥3 independent batches to assess consistency .

Q. How can researchers determine Norglaucin’s stability under physiological conditions for in vitro studies?

Methodological Answer:

  • Stability Assays : Incubate Norglaucin in buffers mimicking physiological pH (e.g., 7.4) and temperature (37°C). Monitor degradation via UV-Vis spectroscopy at timed intervals (0h, 24h, 48h). Include control samples (e.g., inert solvent) to distinguish environmental vs. intrinsic instability .
  • Data Interpretation : Use kinetic modeling (e.g., first-order decay equations) to estimate half-life. Report confidence intervals to account for variability across replicates .

Advanced Research Questions

Q. How can contradictory findings in Norglaucin’s biological activity (e.g., receptor affinity vs. functional assays) be reconciled?

Methodological Answer:

  • Hypothesis Testing : Design experiments to isolate variables. For example, if Norglaucin shows high receptor binding but low efficacy, test co-factors (e.g., allosteric modulators) or cellular context (e.g., primary cells vs. transfected lines). Use dose-response curves to compare EC50 and binding constants .
  • Contradiction Analysis : Apply statistical frameworks like Bland-Altman plots to assess agreement between assay types. Consider methodological limitations (e.g., fluorescent interference in binding assays) .

Q. What advanced statistical models are suitable for analyzing dose-dependent toxicity data of Norglaucin in preclinical studies?

Methodological Answer:

  • Model Selection : Use nonlinear regression (e.g., sigmoidal dose-response models) to estimate LD50 and Hill slopes. Validate assumptions (e.g., normality, homoscedasticity) via residual plots .
  • Handling Outliers : Apply robust statistical methods (e.g., Tukey’s fences) to exclude biologically implausible data points. Report sensitivity analyses to demonstrate robustness of conclusions .

Q. How can researchers design a study to investigate Norglaucin’s mechanism of action when existing literature proposes multiple pathways?

Methodological Answer:

  • Experimental Framework :
    • Target Prioritization : Use CRISPR/Cas9 knockout screens to rank candidate pathways by phenotypic impact (e.g., cell viability).
    • Pathway Validation : Combine siRNA silencing with functional assays (e.g., calcium flux for GPCR activity) to confirm causal relationships.
    • Data Integration : Apply systems biology tools (e.g., STRING database) to map interactions between implicated pathways .
  • Control Strategies : Include off-target controls (e.g., scrambled siRNA) and pathway-specific inhibitors to isolate Norglaucin-specific effects .

Methodological Frameworks for Research Design

What criteria should guide the formulation of research questions on Norglaucin’s pharmacokinetic properties?

Methodological Answer:

  • FINER Criteria : Ensure questions are F easible (e.g., access to LC-MS/MS for plasma analysis), I nteresting (address gaps like tissue-specific clearance), N ovel (compare oral vs. intravenous administration routes), E thical (use humane animal models), and R elevant (link to clinical translation potential) .
  • PICO Framework : Define P opulation (e.g., rodent models), I ntervention (dosing regimen), C omparator (vehicle control), and O utcome (e.g., AUC, Cmax) .

Q. How should researchers address variability in Norglaucin’s bioactivity data across independent studies?

Methodological Answer:

  • Meta-Analysis Protocol :
    • Data Harmonization : Standardize metrics (e.g., convert IC50 to nM units).
    • Heterogeneity Testing : Use Cochran’s Q or I² statistics to quantify variability.
    • Subgroup Analysis : Stratify by study design (e.g., in vitro vs. in vivo) to identify confounding factors .
  • Reporting Standards : Adopt ARRIVE guidelines for preclinical studies to enhance reproducibility .

Data Interpretation and Reporting

Q. What methodologies are recommended for resolving discrepancies in Norglaucin’s metabolite profiling across analytical platforms?

Methodological Answer:

  • Cross-Platform Validation : Compare LC-MS, GC-MS, and NMR data to identify platform-specific artifacts. Use orthogonal methods (e.g., isotopic labeling) to confirm putative metabolites .
  • Open Science Practices : Share raw spectra in public repositories (e.g., MetaboLights) for peer validation .

Q. How can researchers ensure methodological transparency when reporting Norglaucin’s in vivo efficacy studies?

Methodological Answer:

  • Detailed Protocols : Publish step-by-step procedures for animal handling, dosing, and endpoint measurements (e.g., tumor volume caliper techniques). Use the STAR Methods framework for structured reporting .
  • Data Availability : Deposit datasets in FAIR-aligned repositories (e.g., Figshare) with unique DOIs .

Advanced Analytical Techniques

Q. What emerging techniques could improve resolution in studying Norglaucin’s interaction with membrane-bound targets?

Methodological Answer:

  • Cryo-EM : Resolve ligand-receptor complexes at near-atomic resolution to identify binding pockets.
  • Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon/koff) under physiological flow conditions .
  • Control Experiments : Include competitive binding assays with known ligands to validate specificity .

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Norglaucine

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